molecular formula C21H15ClFN3O2 B2791171 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931943-09-8

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2791171
CAS No.: 931943-09-8
M. Wt: 395.82
InChI Key: LTMGRKJDNUSKMJ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes both chlorobenzyl and fluorobenzyl groups attached to a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as tyrosine kinases and other enzymes involved in cell signaling pathways. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets .

Properties

CAS No.

931943-09-8

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.82

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O2/c22-18-6-2-1-4-15(18)13-26-20(27)17-5-3-11-24-19(17)25(21(26)28)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2

InChI Key

LTMGRKJDNUSKMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl

solubility

not available

Origin of Product

United States

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